molecular formula C23H20N4O4S B10805320 N-[3-[methyl(phenyl)sulfamoyl]phenyl]-2-(4-oxoquinazolin-3-yl)acetamide

N-[3-[methyl(phenyl)sulfamoyl]phenyl]-2-(4-oxoquinazolin-3-yl)acetamide

Cat. No.: B10805320
M. Wt: 448.5 g/mol
InChI Key: HAFAQMHJCTXHPP-UHFFFAOYSA-N
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Description

N-[3-[methyl(phenyl)sulfamoyl]phenyl]-2-(4-oxoquinazolin-3-yl)acetamide is a heterocyclic compound featuring a quinazolinone core linked to a substituted acetamide moiety. The compound’s structure includes a methyl(phenyl)sulfamoyl group at the 3-position of the phenyl ring, which may enhance solubility and modulate target binding compared to simpler derivatives.

Properties

Molecular Formula

C23H20N4O4S

Molecular Weight

448.5 g/mol

IUPAC Name

N-[3-[methyl(phenyl)sulfamoyl]phenyl]-2-(4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C23H20N4O4S/c1-26(18-9-3-2-4-10-18)32(30,31)19-11-7-8-17(14-19)25-22(28)15-27-16-24-21-13-6-5-12-20(21)23(27)29/h2-14,16H,15H2,1H3,(H,25,28)

InChI Key

HAFAQMHJCTXHPP-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)CN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

Comparison with Similar Compounds

Core Structural Variations

The quinazolinone-acetamide framework is shared among several analogues, but substituents on the phenyl ring and quinazolinone core significantly influence activity:

Compound Key Substituents Molecular Weight Reported Activity Reference
Target Compound 3-[methyl(phenyl)sulfamoyl]phenyl, 4-oxoquinazolin-3-yl Not provided Anticancer (hypothesized)
2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-substituted acetamide 4-sulfamoylphenyl, thioether linkage Variable Antimicrobial
N-[(4-chlorophenyl)methyl]-2-[4-oxo-3-(3-propan-2-yloxypropyl)quinazolin-2-yl]sulfanylacetamide 4-chlorophenylmethyl, 3-(3-isopropoxypropyl)quinazolinone 464.0 g/mol Not specified
2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(2,3-dichlorophenyl)acetamide Dichlorinated quinazolinone, 2,3-dichlorophenyl Not provided Enhanced cytotoxicity (hypothesized)

Key Observations :

  • Chlorinated Analogues : Compounds with chlorinated aryl groups (e.g., ) may exhibit higher cytotoxicity due to increased lipophilicity and membrane penetration .
  • Sulfamoyl vs. Sulfanyl Groups : The target compound’s methyl(phenyl)sulfamoyl group (electron-withdrawing) contrasts with sulfanyl or thioether linkages in analogues (e.g., ), which could alter enzyme-binding kinetics .

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